2-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)acetamide
CAS No.:
Cat. No.: VC14758072
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21N3O3S |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 2-(1H-indol-3-yl)-N-(1-methylsulfonylpiperidin-4-yl)acetamide |
| Standard InChI | InChI=1S/C16H21N3O3S/c1-23(21,22)19-8-6-13(7-9-19)18-16(20)10-12-11-17-15-5-3-2-4-14(12)15/h2-5,11,13,17H,6-10H2,1H3,(H,18,20) |
| Standard InChI Key | VFZMJFZRWJRYDG-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)N1CCC(CC1)NC(=O)CC2=CNC3=CC=CC=C32 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound features a central acetamide backbone linking two critical subunits:
-
Indole moiety: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, known for its role in bioactive molecules.
-
1-Methanesulfonylpiperidine: A six-membered heterocyclic amine modified with a sulfonyl group, enhancing solubility and metabolic stability.
The IUPAC name, 2-(1H-indol-3-yl)-N-(1-methylsulfonylpiperidin-4-yl)acetamide, reflects this connectivity.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₃S |
| Molecular Weight | 335.4 g/mol |
| CAS Number | Not publicly disclosed |
| Standard InChI | InChI=1S/C₁₆H₂₁N₃O₃S/c1-23... |
| Solubility | Moderate in polar solvents |
The methanesulfonyl group contributes to its polarity, while the indole system enables π-π stacking interactions critical for binding biological targets.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
-
Indole-3-acetic acid activation: The indole core is functionalized via acetylation or bromination to introduce reactive sites.
-
Piperidine sulfonylation: Piperidine is treated with methanesulfonyl chloride under basic conditions to form the 1-methanesulfonylpiperidine subunit.
-
Amide coupling: The two subunits are joined using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
Key Reaction Conditions:
-
Temperature: 0–25°C for sulfonylation; 40–60°C for amide bond formation.
-
Catalysts: Triethylamine for acid scavenging during sulfonylation.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) .
Spectroscopic Characterization
-
¹H NMR: Distinct signals at δ 7.6–6.8 ppm (indole aromatic protons), δ 3.2–2.8 ppm (piperidine CH₂ groups), and δ 3.0 ppm (SO₂CH₃).
-
IR: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1320 cm⁻¹ (S=O).
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 0.52 | Tubulin polymerization inhibition |
| MCF-7 (breast) | 0.34 | G2/M phase arrest |
| HT-29 (colon) | 0.86 | Apoptosis via caspase-3 activation |
The compound disrupts microtubule assembly by binding to the colchicine site on β-tubulin, akin to derivatives reported by Li et al. .
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 μg/mL, suggesting membrane disruption via hydrophobic interactions .
Neuropharmacological Effects
Structural analogs demonstrate serotonin receptor modulation, implicating potential applications in neurological disorders .
Comparative Analysis with Structural Analogs
The methanesulfonyl-piperidine group enhances bioavailability and target affinity compared to simpler acetamides .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume